molecular formula C3H4N2 B587347 Imidazole-d3 CAS No. 6745-43-3

Imidazole-d3

Cat. No.: B587347
CAS No.: 6745-43-3
M. Wt: 71.097
InChI Key: RAXXELZNTBOGNW-CBYSEHNBSA-N
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Description

Imidazole-d3 is a deuterated form of imidazole, where three hydrogen atoms are replaced by deuterium. Imidazole itself is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is significant in various fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-d3 typically involves the deuteration of imidazole. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterium oxide. The process is optimized to achieve high yields and purity, often involving multiple steps of purification to remove any non-deuterated impurities.

Chemical Reactions Analysis

Types of Reactions: Imidazole-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form imidazole-2-carboxylic acid.

    Reduction: It can be reduced to form imidazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Imidazole-2-carboxylic acid.

    Reduction: Imidazoline derivatives.

    Substitution: N-alkyl or N-acyl imidazole derivatives.

Scientific Research Applications

Imidazole-d3 is widely used in scientific research due to its deuterated nature, which makes it valuable in various applications:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of imidazole in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Used in the synthesis of deuterated pharmaceuticals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of imidazole-d3 involves its interaction with various molecular targets. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, which can alter the compound’s behavior in biological systems. This compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.

Comparison with Similar Compounds

    Imidazole: The non-deuterated form, widely used in various applications.

    Benzimidazole: Contains a fused benzene ring, used in pharmaceuticals.

    Thiazole: Contains sulfur instead of one nitrogen, used in dyes and drugs.

Uniqueness: Imidazole-d3 is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and kinetic studies. The presence of deuterium can also enhance the stability and alter the pharmacokinetics of the compound, making it valuable in drug development and other scientific research applications.

Properties

IUPAC Name

2,4,5-trideuterio-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXXELZNTBOGNW-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(N1)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.6 M nBuLi (66 ml; 45 mmol) is added at −45° C. to a ˜1:1 mixture of 1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole and 1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole (15 g; 43 mmol) in THF (210 ml). After 15 min. at −45° C. the reaction mixture is cooled to −55° C. and pentafluoropyridine (5.1 ml; 47 mmol) is rapidly introduced. The cooling bath is removed, the reaction mixture allowed to warm to −15° C. and poured on water (1 l), which is then acidified with 2N HCl (100 ml). After stirring for 5 min. the mixture is combined with a saturated solution of Na2CO3 and extracted with ethyl acetate three times. The combined organic phases are dried over Na2SO4, filtered and evaporated to dryness rendering the title compound as brownish crystals (16.3 g). Chromatography (SiO2; acetone/hexanes 1:1) yields the title compound together with some unreacted and unprotected imidazole starting material, which could be removed by washing with acetone yielding the title compound (8.7 g; 52.4%).
Name
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66 mL
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Name
1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole
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0 (± 1) mol
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reactant
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1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole
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15 g
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210 mL
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solvent
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5.1 mL
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reactant
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Synthesis routes and methods II

Procedure details

A flask was charged with 3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine (Step C), (560.0 mg, 2 mmol) and CH2Cl2 (10 mL) and placed in an ice bath. To this solution, 1,1-thiocarbonyldiimidazole (463 mg, 2.6 mmol) was added and the reaction was warmed to RT. After 4 h, the solvent was concentrated in vacuo and the residual yellow solid was titrated with acetone to yield the title compound as a 1/1 mixture with imidazole. This mixture was used directly in the next step.
Name
3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine
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560 mg
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10 mL
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463 mg
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Synthesis routes and methods III

Procedure details

Reaction of compound 1 with acetyl chloride and base, such as Et3N, Hunig's Base, or imidazole in either acetonitrile or tetrahydrofuran at either room temperature or 45° C. provided compound 1a.
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Synthesis routes and methods IV

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.
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heterocycle
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triazolium
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Synthesis routes and methods V

Procedure details

Stannous chloride dihydrate (55.0 g) was added portionwise to a stirred suspension of 1-(3-methyl-4-nitrophenyl)imidazole (10.0 g) in absolute ethanol (100 cm3). After heating under reflux for 4 hours, the cooled mixture was basified to pH8 with aqueous 2.5M sodium hydroxide solution and filtered. The filtrate was evaporated in vacuo, partitioned between chloroform (100 cm3) and water (50 cm3), and the aqueous phase was further extracted with chloroform (3×50 cm3). The combined and dried (MgSO4) extracts were concentrated in vacuo to give a solid which was recrystallised from ethyl acetate to afford 1-(4-amino-3-methylphenyl)imidazole)imidazole, m.p. 131°-134°, (4.7 g).
[Compound]
Name
Stannous chloride dihydrate
Quantity
55 g
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10 g
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